Didodecyl (oxiran-2-yl)methyl phosphate

Description

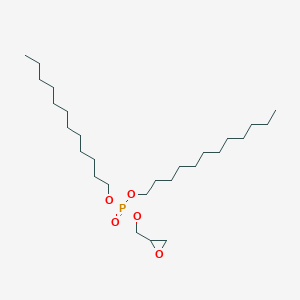

Didodecyl (oxiran-2-yl)methyl phosphate is an organophosphorus compound characterized by two dodecyl chains (C₁₂H₂₅) and an oxiran-2-ylmethyl (epoxide-containing) group attached to a phosphate ester backbone. The dodecyl chains confer hydrophobicity, making it suitable for surfactant applications, while the epoxide group introduces reactivity for cross-linking or polymer modification .

Key structural features:

- Phosphate ester core: Provides emulsifying and surfactant properties.

- Dodecyl chains: Enhance lipid solubility and stability in non-polar matrices.

- Oxiran-2-ylmethyl group: Introduces epoxide functionality, enabling covalent bonding in reactive formulations.

Properties

CAS No. |

91889-98-4 |

|---|---|

Molecular Formula |

C27H55O5P |

Molecular Weight |

490.7 g/mol |

IUPAC Name |

didodecyl oxiran-2-ylmethyl phosphate |

InChI |

InChI=1S/C27H55O5P/c1-3-5-7-9-11-13-15-17-19-21-23-30-33(28,32-26-27-25-29-27)31-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |

InChI Key |

IBEVMLUXOKTQDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didodecyl (oxiran-2-yl)methyl phosphate typically involves the reaction of didodecyl phosphate with an epoxide. The reaction conditions often require a catalyst to facilitate the opening of the epoxide ring and its subsequent reaction with the phosphate group. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, is increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Didodecyl (oxiran-2-yl)methyl phosphate can undergo various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.

Reduction: The compound can be reduced to form alcohols or other reduced species.

Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the phosphate group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction can produce alcohols. Substitution reactions can result in the formation of various phosphate esters.

Scientific Research Applications

Didodecyl (oxiran-2-yl)methyl phosphate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a surfactant or emulsifier in biological systems.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Didodecyl (oxiran-2-yl)methyl phosphate involves its interaction with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. The phosphate group can participate in phosphorylation reactions, which are critical in many biological processes.

Comparison with Similar Compounds

Didodecyl Hydrogen Phosphate (CAS 7057-92-3)

Structure : (C₁₂H₂₅O)₂PO(OH)

Molecular Weight : 434.63 g/mol

Applications :

TMP Epoxide (Synthesized in )

Structure: 2-ethyl-2-((9-(oxiran-2-yl)nonanoyl)methyl)propane-1,3-diyl ester. Applications:

- Reactive intermediate in epoxy resin systems.

- Potential use in coatings and adhesives due to epoxide-driven polymerization . Comparison:

- Contains multiple epoxide groups but lacks phosphate ester functionality.

- Less suited for surfactant roles compared to phosphate-based analogs.

Potassium Didodecyl Phosphate (CAS 19045-76-2)

Structure : (C₁₂H₂₅O)₂PO⁻K⁺

Applications :

Dimethyl Methylphosphonate (CAS 868-85-9)

Structure : (CH₃O)₂PO(CH₃)

Applications :

- Flame retardant and plasticizer.

- Solvent in industrial processes .

Comparison : - Shorter alkyl chains reduce hydrophobicity.

- Absence of epoxide limits covalent reactivity.

Physicochemical and Functional Comparisons

Research Findings and Industrial Relevance

- Reactivity Advantage: The epoxide group in this compound enables covalent bonding in polymer matrices, a feature absent in non-epoxidated analogs like Didodecyl Hydrogen Phosphate. This makes it valuable in epoxy resin curing and functional coatings .

- Environmental Impact : Phosphate esters with long alkyl chains (e.g., Didodecyl Hydrogen Phosphate) are under scrutiny for persistence, but epoxide variants may degrade faster due to reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.